Pipecolic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pipecolic acid is a natural product found in Angelica gigas, Slafractonia leguminicola, and other organisms with data available.
l-Pipecolic acid
CAS No.: 3105-95-1
VCID: VC21537785
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Pipecolic acid, also known as L-pipecolate, is a cyclic imino acid that plays a significant role in various biological processes. It is a derivative of the amino acid lysine and is not encoded genetically like other amino acids. L-Pipecolic acid is a chiral compound, with the L-form being the more common stereoisomer. It is a colorless solid and contains both imino (>C=NH) and carboxyl (-C(=O)-OH) functional groups . Biosynthesis and Metabolic PathwaysL-Pipecolic acid is produced during the degradation of lysine. It is an intermediate in the catabolic pathway of lysine and can accumulate in body fluids under certain conditions, such as genetic peroxisomal disorders like Zellweger syndrome and neonatal adrenoleukodystrophy . The enzyme delta1-piperideine-2-carboxylate reductase (EC 1.5.1.21) is involved in this pathway . Biological Roles and ApplicationsL-Pipecolic acid serves as a compatible solute in microorganisms, helping them maintain osmotic balance under stress conditions . It is also involved in the synthesis of natural bioactive molecules and plays roles in interactions between organisms . In medicine, elevated levels of L-pipecolic acid have been associated with certain conditions, such as chronic liver diseases and genetic disorders . Research Findings and Clinical SignificanceResearch has shown that L-pipecolic acid levels are elevated in patients with chronic liver diseases and in infants with genetic peroxisomal disorders . It is also linked to some forms of epilepsy, such as pyridoxine-dependent epilepsy, where pipecolic acidemia can occur . The compound's role as a compatible solute in microorganisms highlights its potential in understanding microbial stress responses . Table 2: Conditions Associated with Elevated L-Pipecolic Acid Levels
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CAS No. | 3105-95-1 | ||||||||||||
Product Name | l-Pipecolic acid | ||||||||||||
Molecular Formula | C6H11NO2 | ||||||||||||
Molecular Weight | 129.16 g/mol | ||||||||||||
IUPAC Name | piperidine-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | ||||||||||||
Standard InChIKey | HXEACLLIILLPRG-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | C1CCN[C@@H](C1)C(=O)O | ||||||||||||
SMILES | C1CCNC(C1)C(=O)O | ||||||||||||
Canonical SMILES | C1CCNC(C1)C(=O)O | ||||||||||||
Melting Point | 264 °C | ||||||||||||
Physical Description | Solid | ||||||||||||
Related CAS | 69470-51-5 (mono-potassium salt) 15862-86-9 (hydrochloride salt/solvate) |
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Solubility | 314 mg/mL | ||||||||||||
Synonyms | l-Pipecolicacid;3105-95-1;(S)-Piperidine-2-carboxylicacid;L-Homoproline;L-Pipecolinicacid;(S)-(-)-2-Piperidinecarboxylicacid;(S)-pipecolicacid;L-pipecolate;l-piperidine-2-carboxylicacid;(l)-pipecolicacid;l(-)-pipecolinicacid;(2S)-piperidine-2-carboxylicacid;(-)-Pipecolicacid;l-homopro;(S)-2-Piperidinecarboxylicacid;L-Pipecolinate;h-homopro-oh;L-(-)-Pipecolinicacid;h-hopro-oh;(S)-(-)-pipecolicacid;(S)-Pipecolinate;(-)-Pipecolate;L-(-)-Pipecolate;(S)-Pipecolinicacid;(S)-pipecolate | ||||||||||||
PubChem Compound | 849 | ||||||||||||
Last Modified | Aug 15 2023 |
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